Ethylurea

説明

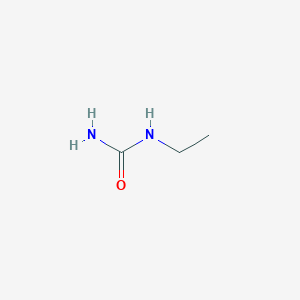

Structure

3D Structure

特性

IUPAC Name |

ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYECOJGRJDOGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873854 | |

| Record name | N-Ethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Elite Foam MSDS] | |

| Record name | Polyurethane foam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-52-5 | |

| Record name | Ethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K14B03X18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethylurea (CAS: 625-52-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylurea (CAS No. 625-52-5), also known as N-ethylurea, is a simple urea (B33335) derivative with significant applications across various scientific and industrial sectors.[1] Its versatile chemical nature makes it a valuable building block in the synthesis of pharmaceuticals and pesticides.[2][3] Furthermore, ethylurea exhibits biological activity as a plant growth regulator.[2] This technical guide provides a comprehensive overview of the core properties of ethylurea, including its physicochemical characteristics, spectral data, synthesis and purification protocols, and its role in chemical synthesis and biological pathways.

Physicochemical Properties

The physical and chemical properties of ethylurea are summarized in the table below. It is a colorless to beige solid that is soluble in water and methanol.[2][3] The reported values for its melting and boiling points vary across different sources, reflecting potential differences in purity and measurement conditions.

| Property | Value | References |

| Molecular Formula | C₃H₈N₂O | [2] |

| Molecular Weight | 88.11 g/mol | [2] |

| Appearance | White to beige crystalline solid | [2] |

| Melting Point | 87 - 97 °C | [3] |

| Boiling Point | 136.3 - 258 °C at 760 mmHg | [3] |

| Density | 1.005 - 1.213 g/cm³ | [3] |

| Water Solubility | 0.1 - 100 mg/mL | [2][3] |

| pKa | 14.39 ± 0.46 (Predicted) | [3] |

| Flash Point | 93 - 93.4 °C (closed cup) | [3] |

| LogP | -0.7 | [3] |

Spectral Data

The following table summarizes key spectral data for ethylurea, which are crucial for its identification and characterization.

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl group (CH₃ and CH₂) and the amine protons (NH and NH₂). |

| ¹³C NMR | Resonances for the carbonyl carbon and the two carbons of the ethyl group. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching, C=O (carbonyl) stretching, and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of ethylurea, along with characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of Ethylurea

A common method for the laboratory-scale synthesis of ethylurea involves the reaction of ethylamine (B1201723) with urea in a suitable solvent.[2]

Materials:

-

Urea

-

Ethylamine (aqueous solution)

-

Water

Procedure:

-

In a reaction kettle, combine toluene and urea.

-

Seal the vessel and begin stirring while heating the mixture to a specified temperature.

-

Introduce a quantitative amount of ethylamine into the reaction mixture.

-

Continue stirring for 30 minutes after the addition of ethylamine is complete.

-

Cool the reaction mixture to 40-50 °C.

-

Transfer the mixture to a crystallization vessel and continue cooling to 0-5 °C to induce crystallization.

-

Collect the precipitated white, scaly crystals of ethylurea by filtration.

-

Dry the product to obtain the final compound.[2]

Purification by Recrystallization

Ethylurea can be purified by recrystallization from a mixed solvent system of ethanol and water.[2]

Materials:

-

Crude Ethylurea

-

Ethanol (EtOH)

-

Deionized Water

Procedure:

-

Dissolve the crude ethylurea in a minimal amount of a hot ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol/water.

-

Dry the purified crystals under vacuum at room temperature.[2]

Synthesis of a Pharmaceutical Intermediate: 1-(2-Chloroethyl)-3-cyclohexylurea (for Lomustine Synthesis)

Note: The synthesis of Lomustine itself involves the nitrosation of this intermediate, a hazardous step requiring specialized procedures. The following is a representative procedure for the synthesis of the urea intermediate.

Materials:

-

1-chloro-2-isocyanatoethane

-

Triethylamine (B128534) (TEA)

-

Tetrahydrofuran (THF)

Procedure:

-

In a continuous flow reactor, a stream of cyclohexylamine and 1-chloro-2-isocyanatoethane in THF is mixed with a stream of triethylamine in THF.

-

The reaction mixture is passed through the reactor at a controlled temperature (e.g., 50 °C) and residence time (e.g., 1 minute) to facilitate the carbamoylation reaction.

-

The output from the reactor contains the product, 1-(2-chloroethyl)-3-cyclohexylurea.[4][5]

-

Subsequent purification steps, such as extraction and crystallization, are required to isolate the pure intermediate.[4]

Gibberellin Biosynthesis Inhibition Bioassay

Ethylurea is known to inhibit the biosynthesis of gibberellins (B7789140), a class of plant hormones.[2] The following is a general bioassay protocol that can be adapted to test the inhibitory effect of ethylurea.

Materials:

-

Barley half-seeds (embryo removed)

-

Ethylurea solutions of varying concentrations

-

Gibberellic acid (GA₃) solution (as a positive control)

-

Control solution (without ethylurea or GA₃)

-

Starch solution

-

Iodine solution

-

Spectrophotometer

Procedure:

-

Incubate barley half-seeds in solutions containing different concentrations of ethylurea for a set period. Include positive (GA₃) and negative (no treatment) controls.

-

After incubation, add a starch solution to each sample. The α-amylase produced by the aleurone layer of the seeds in response to gibberellins will digest the starch.

-

After a defined incubation period with starch, add an iodine solution. Iodine reacts with starch to produce a blue-black color.

-

Measure the absorbance of the solution using a spectrophotometer. A lower absorbance indicates greater starch digestion and thus higher α-amylase activity (and less inhibition by ethylurea).

-

The degree of inhibition can be quantified by comparing the absorbance of the ethylurea-treated samples to the controls.[6][7][8]

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Ethylurea.

Role in Pesticide Synthesis (Cymoxanil)

Caption: Role of Ethylurea in the synthesis of the fungicide Cymoxanil.

Inhibition of Gibberellin Biosynthesis Pathway

Caption: Inhibition of the gibberellin biosynthesis pathway by Ethylurea.

Safety and Handling

Ethylurea should be handled with care in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It may also cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

-

Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin: Wear suitable protective gloves to prevent skin exposure.

-

Clothing: Wear appropriate protective clothing.

-

Respirators: Use a NIOSH/MSHA-approved respirator when working in areas with inadequate ventilation.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible substances such as oxidizing agents.

First Aid:

-

Eyes: Flush with plenty of water for at least 15 minutes.

-

Skin: Flush with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Do not induce vomiting.

-

Inhalation: Move to fresh air immediately.

In all cases of exposure, seek immediate medical attention.

References

- 1. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. cdn.websites.hibu.com [cdn.websites.hibu.com]

- 5. pure.ed.ac.uk [pure.ed.ac.uk]

- 6. The bioassay of gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ableweb.org [ableweb.org]

- 8. The bioassay of gibberellins | Semantic Scholar [semanticscholar.org]

N-Ethylurea chemical structure and formula

An In-depth Technical Guide to N-Ethylurea: Structure, Synthesis, and Applications

Abstract

N-Ethylurea (EtU) is a simple urea (B33335) derivative that serves as a versatile building block in organic synthesis. Its utility spans various industries, primarily as an intermediate in the production of pharmaceuticals, pesticides, and other biologically active compounds.[1][2] The structural simplicity of N-Ethylurea, featuring a reactive urea moiety and an ethyl group, allows for its incorporation into more complex molecular frameworks. This guide provides a comprehensive overview of N-Ethylurea, detailing its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance to researchers in drug discovery and development. Furthermore, it discusses the properties and applications of its significant derivative, N-Nitroso-N-ethylurea (ENU), a potent mutagen used in genetic research.

Chemical Identity and Formula

N-Ethylurea is an organic compound characterized by an ethyl group attached to one of the nitrogen atoms of a urea core.

Caption: 2D Chemical Structure of N-Ethylurea.

Table 1: Chemical Identifiers for N-Ethylurea

| Identifier | Value | Reference |

| IUPAC Name | ethylurea | [3] |

| Synonyms | 1-Ethylurea, Ethylcarbamide, EtU | [1][2][4] |

| CAS Number | 625-52-5 | [3][4][5] |

| Molecular Formula | C₃H₈N₂O | [2][3][5] |

| Linear Formula | C₂H₅NHCONH₂ | [4] |

| Molecular Weight | 88.11 g/mol | [2][3][4] |

| InChI Key | RYECOJGRJDOGPP-UHFFFAOYSA-N | [1][2][5] |

| Canonical SMILES | CCNC(=O)N | [1][4] |

Physicochemical Properties

N-Ethylurea is a solid at room temperature, appearing as white to beige crystals.[1][2] It is stable under normal conditions and soluble in water.[1][2]

Table 2: Physicochemical Data for N-Ethylurea

| Property | Value | Reference |

| Appearance | White to beige crystalline solid | [1][2] |

| Melting Point | 87-90 °C | [2][4] |

| Boiling Point | 163.08 °C (estimate) | [2] |

| Water Solubility | Soluble (0.1 g/mL in H₂O) | [1][2] |

| Flash Point | 93.4 °C (200.1 °F) - closed cup | [4] |

| pKa | 14.39 ± 0.46 (Predicted) | [1][2] |

| LogP | -0.7 | [3] |

Synthesis and Experimental Protocols

N-Ethylurea can be synthesized through several methods. The choice of method often depends on the desired scale, purity, and available starting materials.

Synthesis from Primary Amides via Hofmann Rearrangement

A modern and efficient method involves the Hofmann rearrangement of a primary amide, such as propionamide (B166681), using a hypervalent iodine reagent like phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source.[6] This method generates an isocyanate intermediate that is subsequently trapped by ammonia to form the target urea.[6]

Caption: Workflow for N-Ethylurea synthesis via Hofmann rearrangement.

Experimental Protocol:

-

Title: Synthesis of 1-Ethylurea (9l) from Propionamide.[6]

-

Procedure:

-

To a stirred solution of propionamide (73.1 mg, 1.0 mmol) in a 7 M solution of ammonia in methanol (B129727) (1.25 mL), add (diacetoxyiodo)benzene (B116549) (PIDA) at 0 °C under an argon atmosphere.[6]

-

Maintain the reaction at 0 °C for 30 minutes.[6]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 90 minutes.[6]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).[6]

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent.[6]

-

Purify the crude product by flash chromatography on silica (B1680970) gel (eluent: CH₂Cl₂/EtOH, 9:1) to yield N-Ethylurea as colorless needles (yield: 84%).[6]

-

Industrial Synthesis

A common industrial preparation involves the reaction of urea and ethylamine (B1201723) in a solvent such as toluene.[1]

-

Toluene and urea are added to a sealed reaction kettle.[1]

-

The mixture is heated and stirred.[1]

-

Ethylamine gas is passed into the heated mixture.[1]

-

After the addition is complete, the mixture is stirred for an additional 30 minutes before being cooled to 40-50 °C.[1]

-

The product crystallizes upon further cooling to 0-5 °C, after which it is filtered and dried.[1]

Applications in Research and Drug Development

The urea functional group is a key structural motif in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets such as enzymes and receptors.[7][8] This makes urea derivatives, including N-Ethylurea, valuable scaffolds in drug design.[8][9]

-

Synthetic Intermediate: N-Ethylurea is primarily used as a versatile intermediate for synthesizing more complex molecules.[1][2] Its nucleophilic nitrogen atoms and carbonyl group provide reactive sites for building pharmaceutical agents and agricultural chemicals.[1]

-

Enzyme Inhibitors: The urea moiety is present in numerous approved drugs that act as enzyme inhibitors, particularly kinase inhibitors like Sorafenib.[7][8] While N-Ethylurea itself is not a drug, it serves as a fundamental building block for creating libraries of N-substituted ureas to screen for biological activity.[9]

-

Agrochemicals: It is used in the agricultural sector as a plant growth regulator by inhibiting the biosynthesis of gibberellins, which are hormones that promote stem elongation.[1]

Key Derivative: N-Nitroso-N-ethylurea (ENU)

N-Ethylurea is a precursor to N-Nitroso-N-ethylurea (ENU), a potent mutagenic and carcinogenic compound with significant applications in genetics research.[10][11]

Table 3: Properties of N-Nitroso-N-ethylurea (ENU)

| Property | Value | Reference |

| CAS Number | 759-73-9 | [11][12] |

| Molecular Formula | C₃H₇N₃O₂ | [10][12] |

| Molecular Weight | 117.11 g/mol | [13] |

| Appearance | Yellow-pink crystals or off-white powder | [10][14] |

| Biological Role | DNA alkylating agent, mutagen, carcinogen, genotoxin | [10][13][15] |

| Mechanism of Action | Induces mutations by alkylating nucleobases (e.g., forming O6-ethylguanine), leading to DNA damage.[15] | |

| Application | Widely used in experimental genetics to induce random mutations in model organisms (e.g., mice, rats) for studying gene function and modeling human diseases.[13] |

Synthesis: ENU is prepared by the reaction of N-Ethylurea with a nitrosating agent, such as nitrous acid.[10]

Safety: ENU is classified as a substance reasonably anticipated to be a human carcinogen and must be handled with extreme caution using appropriate personal protective equipment in a controlled laboratory setting.[10][16] It is sensitive to light, moisture, and decomposes in alkaline solutions.[10][14]

Safety and Handling

N-Ethylurea is considered moderately toxic by parenteral route and may cause irritation to the respiratory system.[1][2] Possible risk of irreversible effects has been reported.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][2]

-

Handling: Use in a well-ventilated area or chemical fume hood.[1] Avoid breathing dust and prevent contact with skin and eyes.[1] Standard personal protective equipment (gloves, safety glasses) should be worn.

-

Storage: Store in a tightly closed container in a dry, cool place at room temperature.[1][2]

Conclusion

N-Ethylurea is a foundational chemical with significant utility in organic synthesis. Its straightforward structure and versatile reactivity make it an important intermediate in the production of a wide range of products, most notably pharmaceuticals and agrochemicals. For researchers in drug discovery, N-Ethylurea represents a simple yet powerful scaffold for developing novel bioactive compounds. Understanding its properties, synthesis, and the biological significance of its derivatives like ENU is crucial for leveraging its full potential in scientific research and development.

References

- 1. Page loading... [guidechem.com]

- 2. Ethylurea | 625-52-5 [chemicalbook.com]

- 3. Ethylurea | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Ethylurea 97 625-52-5 [sigmaaldrich.com]

- 5. Urea, ethyl- [webbook.nist.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. n-Nitroso-n-Ethylurea - OEHHA [oehha.ca.gov]

- 12. Urea, N-ethyl-N-nitroso- [webbook.nist.gov]

- 13. N-Nitroso-N-ethylurea Bulk package 759-73-9 [sigmaaldrich.com]

- 14. N-NITROSO-N-ETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. nj.gov [nj.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylurea (CAS No. 625-52-5) is a simple urea (B33335) derivative with significant applications in organic synthesis and as a plant growth regulator. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and a summary of its known chemical reactivity and biological activity. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide includes detailed diagrams generated using Graphviz to illustrate key processes, including its synthesis and its inhibitory effect on the gibberellin biosynthesis pathway in plants.

Physical Properties

Ethylurea is a white to beige crystalline solid at room temperature.[1][2] It is known to be soluble in water and other polar organic solvents like ethanol (B145695) and methanol (B129727).[3][4] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Ethylurea

| Property | Value | References |

| Appearance | White to beige crystalline solid | [1][2] |

| Molecular Formula | C₃H₈N₂O | [1][2] |

| Molecular Weight | 88.11 g/mol | [1][2][5] |

| Melting Point | 87-90 °C | [1][6] |

| 92.5 °C | [2] | |

| 94.55 °C | [7] | |

| 90-95 °C | [8] | |

| Boiling Point | 163.08 °C (rough estimate) | [1] |

| 136.3 °C at 760 mmHg | [2] | |

| 258 °C | [7] | |

| Density | 1.213 g/cm³ (18 °C) | [7] |

| 1.005 g/cm³ | [2] | |

| Solubility in Water | Soluble | [1][3] |

| 0.1 g/mL | [1][2] | |

| 100 mg/mL | [4] | |

| Solubility in other solvents | Soluble in ethanol and acetone | [3] |

| Soluble in methanol (25 mg/mL) | [4] | |

| Vapor Pressure | 0.07 mmHg (95 °C) | [7] |

| Flash Point | 93 °C | [1][2] |

| > 93 °C | [8] |

Chemical Properties

Ethylurea's chemical structure consists of an ethyl group and an amino group attached to a carbonyl functional group. This structure allows it to act as a versatile building block in organic synthesis. Its key chemical properties are summarized in Table 2.

Table 2: Chemical Properties and Identifiers of Ethylurea

| Property | Value | References |

| IUPAC Name | Ethylurea | [5] |

| CAS Number | 625-52-5 | [1][2] |

| Canonical SMILES | CCNC(=O)N | |

| InChI Key | RYECOJGRJDOGPP-UHFFFAOYSA-N | |

| pKa | 14.39 ± 0.46 (Predicted) | [1] |

| XLogP3 | -0.7 | [2][5] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

Reactivity and Stability

Ethylurea is stable under normal temperatures and pressures. It is incompatible with strong oxidizing agents.[4] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[7]

Synthesis

A common method for the synthesis of ethylurea involves the reaction of urea with ethylamine (B1201723) in a suitable solvent such as toluene. The reaction mixture is heated, and upon cooling, ethylurea crystallizes out.

Biological Activity: Inhibition of Gibberellin Biosynthesis

Ethylurea is utilized in agriculture as a plant growth regulator. Its primary mechanism of action is the inhibition of gibberellin biosynthesis. Gibberellins are plant hormones that are crucial for processes such as stem elongation. By inhibiting their production, ethylurea can control plant height and encourage more compact growth. The specific enzymes in the gibberellin biosynthesis pathway that are inhibited by ethylurea are not well-documented in the readily available literature. However, the overall effect is a reduction in the production of active gibberellins.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of ethylurea. These are standard laboratory procedures that can be readily adapted.

Determination of Melting Point

Objective: To determine the melting range of a solid sample of ethylurea.

Materials:

-

Ethylurea sample

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the ethylurea sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of ethylurea into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Use a fresh sample and heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Reporting: Report the melting point as a range of these two temperatures.

Determination of Aqueous Solubility

Objective: To determine the solubility of ethylurea in water at a specific temperature.

Materials:

-

Ethylurea

-

Distilled or deionized water

-

Thermostatically controlled water bath or shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of ethylurea to a known volume of water in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled water bath or shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette, ensuring no solid particles are transferred.

-

Filtration: Filter the collected sample through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered saturated solution to a suitable concentration and analyze it using a pre-calibrated analytical method to determine the concentration of ethylurea.

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of ethylurea.

Materials:

-

Ethylurea

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a sample of ethylurea and dissolve it in a known volume of deionized water.

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration Setup: Place the ethylurea solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration: Titrate the solution with the standardized strong acid or base, adding the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Conclusion

This technical guide provides a consolidated resource for the physical and chemical properties of ethylurea. The tabulated data, detailed experimental protocols, and visual representations of its synthesis and biological activity are intended to support researchers, scientists, and drug development professionals in their work with this versatile compound. The information presented herein is based on a comprehensive review of available scientific literature and chemical databases.

References

- 1. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]

- 2. Plant growth regulators | ontario.ca [ontario.ca]

- 3. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]

- 4. Regulation of Gibberellin 20-Oxidase and Gibberellin 3β-Hydroxylase Transcript Accumulation during De-Etiolation of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions of Gibberellins with Phytohormones and Their Role in Stress Responses | MDPI [mdpi.com]

- 6. Distinct and overlapping roles of two gibberellin 3-oxidases in Arabidopsis development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethylurea: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethylurea, a molecule of interest in various scientific domains. This document details its fundamental chemical properties, methods for its synthesis and quantitative analysis, and its role in biological pathways.

Core Properties of Ethylurea

Ethylurea is a simple urea (B33335) derivative with a single ethyl substituent. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C3H8N2O | [1][2][3][4][5] |

| Molecular Weight | 88.11 g/mol | [1][2][4] |

| Synonyms | 1-Ethylurea, N-Ethylurea | [1][2][3][6] |

| CAS Number | 625-52-5 | [1][2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of ethylurea are crucial for reproducible research. The following sections outline established protocols.

Synthesis of Ethylurea

A common method for the laboratory-scale synthesis of ethylurea involves the reaction of urea with ethylamine (B1201723) in a suitable solvent.

Materials:

-

Urea

-

Ethylamine

Procedure:

-

Add toluene and urea to a reaction vessel equipped with a stirrer and a condenser.

-

Seal the vessel and begin stirring the mixture while heating to the desired reaction temperature.

-

Introduce a measured quantity of ethylamine into the reaction mixture.

-

Continue to stir the mixture for approximately 30 minutes after the addition of ethylamine is complete.

-

Cool the reaction mixture to a temperature between 40-50 °C.

-

Transfer the mixture to a crystallization vessel and continue cooling to 0-5 °C to induce crystallization of the ethylurea product.

-

Filter the resulting crystals and dry them to obtain the final product.

Analytical Determination of Ethylurea by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantitative analysis of ethylurea.

Instrumentation and Reagents:

-

HPLC system equipped with a UV detector

-

C18 analytical column

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Ethylurea standard

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of methanol and water. The exact ratio should be optimized based on the specific column and system used.

-

Standard Solution Preparation: Prepare a stock solution of ethylurea of a known concentration in the mobile phase. From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area against the concentration of the ethylurea standards.

-

Sample Preparation: Dissolve the sample containing ethylurea in the mobile phase.

-

Analysis: Inject the prepared sample into the HPLC system under the same conditions as the standards.

-

Quantification: Determine the peak area of ethylurea in the sample chromatogram and use the calibration curve to calculate the concentration of ethylurea in the sample.

Biological Pathway Involvement

While ethylurea itself is a building block, its derivative, N-nitroso-N-ethylurea (ENU), is a potent alkylating agent known to induce DNA damage and is widely used in genetic research. ENU activates DNA damage surveillance pathways.

Caption: DNA damage response pathway activated by N-nitroso-N-ethylurea (ENU).

This diagram illustrates a simplified view of the DNA damage response pathway initiated by ENU. ENU induces DNA double-strand breaks, which leads to the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM then phosphorylates and activates the Chk2 (Checkpoint Kinase 2), which in turn orchestrates cellular responses such as cell cycle arrest, initiation of DNA repair mechanisms, or apoptosis (programmed cell death).

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-nitroso-N-methylurea and N-nitroso-N-ethylurea induce upregulation of cellular NF-kappa B activity through protein kinase C-dependent pathway in human malignant keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Synthesis of Ethylurea from Urea and Ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylurea, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is primarily synthesized from the reaction of urea (B33335) and ethylamine (B1201723). This technical guide provides a comprehensive overview of this synthesis, detailing the underlying reaction mechanism, experimental protocols, and critical process parameters. Quantitative data from cited literature is summarized to illustrate the impact of reaction conditions on product yield and purity. Furthermore, this document presents detailed experimental procedures, characterization data, and visual diagrams of the reaction pathway and experimental workflow to aid researchers in the successful and efficient synthesis of ethylurea.

Introduction

N-ethylurea is a valuable building block in organic synthesis, finding application in the production of a range of biologically active molecules. Its structure, featuring a reactive urea functional group, allows for further chemical modifications, making it a versatile precursor in drug discovery and development. The synthesis of ethylurea from readily available and inexpensive starting materials like urea and ethylamine is an industrially significant process. This guide aims to provide a detailed technical overview of this reaction for professionals in the chemical and pharmaceutical sciences.

Reaction Mechanism and Kinetics

The synthesis of ethylurea from urea and ethylamine is generally understood to proceed through a nucleophilic addition mechanism involving the formation of an isocyanic acid intermediate.[1]

Reaction Pathway

The reaction can be broken down into two primary steps:

-

Thermal Decomposition of Urea: Upon heating, urea undergoes a reversible decomposition to form isocyanic acid (HNCO) and ammonia (B1221849) (NH₃).[1]

-

Nucleophilic Addition of Ethylamine: The highly reactive isocyanic acid is then attacked by the nucleophilic ethylamine, leading to the formation of N-ethylurea.[1]

The overall reaction is as follows:

CO(NH₂)₂ + CH₃CH₂NH₂ → CH₃CH₂NHCONH₂ + NH₃

dot

Caption: Reaction mechanism for the synthesis of ethylurea.

Reaction Kinetics

The rate of the overall reaction is influenced by several factors, including temperature, pressure, and the molar ratio of the reactants. The thermal decomposition of urea to isocyanic acid is the rate-limiting step. Higher temperatures generally favor the formation of isocyanic acid, thus increasing the reaction rate. However, excessively high temperatures can lead to the formation of undesired by-products such as biuret (B89757) and triuret (B1681585) from the self-condensation of urea. An excess of ethylamine can help to drive the reaction towards the product by efficiently trapping the isocyanic acid intermediate.

Experimental Protocols

The following section details a general experimental procedure for the synthesis of ethylurea from urea and ethylamine.

Materials and Equipment

-

Urea (CO(NH₂)₂)

-

Ethylamine (CH₃CH₂NH₂) (typically as an aqueous solution)

-

Toluene (C₆H₅CH₃) or another suitable inert solvent

-

Reaction kettle or flask equipped with a mechanical stirrer, reflux condenser, and thermometer

-

Heating mantle or oil bath

-

Crystallization vessel

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

General Synthesis Procedure

A common method for preparing ethylurea is as follows:

-

Reaction Setup: Toluene and urea are added to the reaction kettle. The vessel is then sealed.

-

Heating and Addition of Ethylamine: The mixture is stirred and heated. Once the desired temperature is reached, a quantitative amount of ethylamine is introduced into the reactor.

-

Reaction: The reaction mixture is stirred at the elevated temperature for a specified period to ensure complete reaction.

-

Cooling and Crystallization: After the reaction is complete, the mixture is cooled. The ethylurea product, being less soluble in the cold solvent, will crystallize out of the solution.

-

Isolation and Drying: The crystallized product is then isolated by filtration, washed with a small amount of cold solvent to remove impurities, and dried to obtain the final product.[1]

dot

Caption: General experimental workflow for ethylurea synthesis.

Data Presentation: Influence of Reaction Parameters

While specific quantitative data for the synthesis of ethylurea from urea and ethylamine is not extensively tabulated in the available literature, studies on analogous reactions, such as the reaction of urea with ethanolamine (B43304), provide valuable insights into the influence of key reaction parameters.

Table 1: Effect of Reactant Molar Ratio and Temperature on Ureido Functionalization (Ethanolamine as a model)

| Molar Ratio (Urea:Amine) | Temperature (°C) | Conversion (%) |

| 1:1 | 80 | ~50 |

| 2:1 | 80 | ~70 |

| 4:1 | 80 | ~85 |

| 6:1 | 80 | >90 |

| 6:1 | 60 | ~20 |

| 6:1 | 70 | ~50 |

| 6:1 | 90 | Near Complete |

Data adapted from a study on the ureido functionalization of ethanolamine with urea.

The data in Table 1 clearly demonstrates that both an excess of urea and higher reaction temperatures significantly increase the conversion of the amine to the corresponding urea derivative. This is consistent with the proposed reaction mechanism where the formation of the isocyanic acid intermediate is the rate-determining step.

Characterization of Ethylurea

The synthesized ethylurea can be characterized using various analytical techniques to confirm its identity and purity.

Table 2: Spectroscopic Data for Ethylurea

| Technique | Data |

| ¹H NMR | (DMSO-d₆, 400 MHz) δ: 5.95 (t, J=5.6 Hz, 1H, NH), 5.38 (s, 2H, NH₂), 2.98 (dq, J=7.2, 5.6 Hz, 2H, CH₂), 1.00 (t, J=7.2 Hz, 3H, CH₃) |

| ¹³C NMR | (DMSO-d₆, 100 MHz) δ: 158.5 (C=O), 33.8 (CH₂), 15.7 (CH₃) |

| IR (KBr) | ν (cm⁻¹): 3430, 3340, 3220 (N-H stretching), 1650 (C=O stretching, Amide I), 1570 (N-H bending, Amide II) |

| Mass Spec (EI) | m/z (%): 88 (M⁺, 45), 71 (10), 60 (15), 44 (100), 29 (50)[2] |

Potential By-products and Purification

By-products

The primary by-products in the synthesis of ethylurea from urea and ethylamine can include:

-

Biuret and Triuret: Formed from the self-condensation of unreacted urea at elevated temperatures.

-

N,N'-diethylurea: Formed if the ethylurea product reacts further with another molecule of isocyanic acid followed by reaction with ethylamine, though this is less common under controlled conditions.

Purification

The most common method for purifying ethylurea is recrystallization .[1] The crude product obtained after filtration can be dissolved in a suitable hot solvent (e.g., ethanol/water mixture) and then allowed to cool slowly. The pure ethylurea will crystallize out, leaving the more soluble impurities in the mother liquor. The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis.

Conclusion

The synthesis of ethylurea from urea and ethylamine is a straightforward and efficient process that is of significant industrial importance. A thorough understanding of the reaction mechanism, kinetics, and the influence of key process parameters is essential for optimizing the yield and purity of the final product. This technical guide provides researchers and professionals with the fundamental knowledge and practical protocols necessary for the successful synthesis and characterization of ethylurea. Further research focusing on the development of more sustainable and atom-economical synthetic routes remains an area of active interest.

References

Ethylurea: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of ethylurea, a compound of significant interest in chemical synthesis and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and a logical workflow for solubility determination.

Quantitative Solubility Data

| Solvent System | Solute | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Aqueous | ||||

| Water | Ethylurea | Not Specified | 10 | [1][2][3] |

| Organic | ||||

| Methanol (B129727) | Ethylurea | Not Specified | 2.5 | [1] |

| Ethanol | N-Nitroso-N-ethylurea | Not Specified | ~2.0 | [4] |

| Ethanol | 4-Nitrophenyl aminoethylurea | Not Specified | < 1.0 | [5] |

| Dimethyl Sulfoxide (DMSO) | N-Nitroso-N-ethylurea | Not Specified | ~1.5 | [4] |

| Dimethyl Sulfoxide (DMSO) | 4-Nitrophenyl aminoethylurea | Not Specified | > 10.0 | [5] |

| Dimethylformamide (DMF) | N-Nitroso-N-ethylurea | Not Specified | ~1.5 | [4] |

| Chloroform | N-Nitroso-N-ethylurea | Not Specified | Soluble | [6] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. Several robust methods can be employed, with the choice often depending on the properties of the solute and solvent, as well as the required precision. Below are detailed protocols for commonly used methods.

Isothermal Shake-Flask Method Coupled with Gravimetric Analysis

This is a conventional and widely accepted method for determining the equilibrium solubility of a solid in a liquid.

Principle: A supersaturated solution of the solute in the solvent is prepared and agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. The concentration of the dissolved solute in the saturated solution is then determined by gravimetric analysis.

Apparatus and Materials:

-

Thermostatically controlled shaker or water bath

-

Conical flasks or sealed vials

-

Analytical balance (±0.1 mg accuracy or better)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

-

Ethylurea (solute)

-

Solvent of interest

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of ethylurea to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to periodically analyze samples until a constant concentration is observed.

-

-

Sample Collection and Phase Separation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the sample using a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish (W1).

-

Transfer the filtered, saturated solution into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution (W2).

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition point of ethylurea.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in the oven.

-

Cool the dish in a desiccator and weigh it (W3).

-

-

Calculation of Solubility:

-

Weight of the dissolved solute = W3 - W1

-

Weight of the solvent = W2 - W3

-

Solubility ( g/100 g solvent) = [(W3 - W1) / (W2 - W3)] * 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Polythermal Method

This method involves determining the temperature at which a solution of a known composition becomes saturated.

Principle: A series of solutions with known concentrations of the solute are prepared and subjected to a controlled heating and cooling cycle. The temperature at which the last solid particles dissolve upon heating (or the first particles appear upon cooling) is recorded as the saturation temperature for that specific concentration.

Apparatus and Materials:

-

Crystal16 multiple reactor system or similar parallel crystallizer with turbidity measurement capabilities

-

Analytical balance

-

Vials with magnetic stir bars

-

Ethylurea (solute)

-

Solvent of interest

Procedure:

-

Sample Preparation:

-

Prepare a series of vials, each containing a precisely weighed amount of ethylurea and the solvent to create solutions of known mole fractions.

-

-

Measurement:

-

Place the vials in the parallel crystallizer.

-

Program a temperature profile, typically involving a heating phase followed by a cooling phase, at a controlled rate (e.g., 0.3 K/min).

-

The instrument's turbidity probes will monitor the clarity of the solution in each vial. The temperature at which the solution becomes clear upon heating is the dissolution temperature for that concentration.

-

-

Data Analysis:

-

Plot the measured dissolution temperatures against the corresponding mole fractions of ethylurea. This plot represents the solubility curve of ethylurea in the chosen solvent.

-

Visualized Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of ethylurea solubility using the Isothermal Shake-Flask Method.

References

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of Ethylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of ethylurea using Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS). It details the experimental protocols, presents key spectral data, and offers an analysis of the fragmentation patterns to facilitate the identification and characterization of this compound in a research and development setting.

Introduction to Ethylurea

Ethylurea (C₃H₈N₂O, Mol. Wt.: 88.11 g/mol ) is a simple alkyl derivative of urea (B33335).[1] The urea functional group is a cornerstone in various chemical and biological contexts, making the analytical characterization of its derivatives crucial. FTIR spectroscopy provides detailed information about the molecular vibrations and functional groups present, while mass spectrometry elucidates the molecular weight and structural details through fragmentation analysis. This guide will delve into the practical application of these two powerful analytical techniques for the characterization of ethylurea.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a vital tool for identifying the functional groups within a molecule. The infrared spectrum of ethylurea reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

The following protocol outlines the steps for acquiring an FTIR spectrum of solid ethylurea using the potassium bromide (KBr) pellet technique.[2][3]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the ethylurea sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, FTIR-grade potassium bromide (KBr) powder to the mortar.[4]

-

Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

FTIR Data for Ethylurea

The FTIR spectrum of ethylurea is characterized by several key absorption bands. The table below summarizes the prominent peaks and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~3435 | N-H Asymmetric Stretch | Primary Amine (-NH₂) |

| ~3330 | N-H Symmetric Stretch | Primary Amine (-NH₂) |

| ~3200 | N-H Stretch | Secondary Amide (-NH-) |

| ~2970 | C-H Asymmetric Stretch | Ethyl group (-CH₃) |

| ~2935 | C-H Asymmetric Stretch | Ethyl group (-CH₂) |

| ~2875 | C-H Symmetric Stretch | Ethyl group (-CH₃) |

| ~1660 | C=O Stretch (Amide I) | Urea |

| ~1590 | N-H Bending (Amide II) | Urea |

| ~1460 | C-N Stretch | Urea |

| ~1150 | N-C-N Symmetric Stretch | Urea |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For ethylurea, electron ionization (EI) is a common method to generate ions and induce fragmentation, providing valuable structural information.[5]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

The following is a general protocol for the analysis of ethylurea using a mass spectrometer with an electron ionization source.

-

Sample Introduction:

-

Introduce a small amount of the ethylurea sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.

-

-

Ionization:

-

Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This process will generate a molecular ion (M⁺•) and various fragment ions.

-

-

Mass Analysis:

-

Accelerate the generated ions into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Mass Spectrometry Data for Ethylurea

The electron ionization mass spectrum of ethylurea shows a molecular ion peak and several characteristic fragment ions. The table below summarizes the major peaks observed in the mass spectrum of ethylurea.[5]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 88 | ~25 | [C₃H₈N₂O]⁺• (Molecular Ion) |

| 73 | ~15 | [C₂H₅NCO]⁺• |

| 59 | ~10 | [CH₃NCO]⁺• |

| 44 | ~100 | [C₂H₅NH]⁺ |

| 43 | ~30 | [HNCO]⁺• |

| 30 | ~80 | [CH₂NH₂]⁺ |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of ethylurea using FTIR and mass spectrometry.

Caption: Workflow for FTIR and Mass Spectrometry analysis of Ethylurea.

Mass Spectrometry Fragmentation Pathway

The fragmentation of the ethylurea molecular ion in an electron ionization mass spectrometer can proceed through several pathways, leading to the characteristic fragment ions.

Caption: Proposed fragmentation pathways of Ethylurea in EI-MS.

References

Ethylurea: A Multifaceted Modulator of Biological Systems - A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanisms of Action of Ethylurea.

This technical guide provides a comprehensive overview of the known mechanisms of action of ethylurea in various biological systems. Ethylurea, a simple urea (B33335) derivative, exhibits a range of biological activities, from enzyme inhibition and plant growth regulation to facilitating the solubilization of poorly soluble compounds. This document collates the current scientific understanding of its molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and mechanisms.

Competitive Inhibition of Urease

Ethylurea has been identified as a competitive inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. This inhibitory action is of significant interest in both agriculture, to prevent the loss of urea-based fertilizers, and in medicine, as urease is a virulence factor for certain pathogens.

Mechanism of Action

As a competitive inhibitor, ethylurea competes with the natural substrate, urea, for binding to the active site of the urease enzyme. The structural similarity between ethylurea and urea allows it to occupy the active site, thereby preventing the substrate from binding and catalysis from occurring. This interaction is reversible, and the degree of inhibition is dependent on the relative concentrations of ethylurea and urea.

Quantitative Data: Inhibition of Jack Bean Urease

The inhibitory potency of ethylurea against jack bean urease has been quantified, providing a key parameter for its characterization as an inhibitor.

| Inhibitor | Enzyme Source | Type of Inhibition | Dissociation Constant (Ki) |

| Ethylurea | Jack Bean | Competitive | 26 mM |

| N,N-dimethylurea | Jack Bean | Competitive | 28 mM |

Table 1: Inhibitory parameters of ethylurea and N,N-dimethylurea against jack bean urease.[1]

Experimental Protocol: Urease Inhibition Assay

The determination of the inhibitory activity of ethylurea against urease can be performed using a colorimetric assay that measures the production of ammonia.

Principle: The amount of ammonia produced from the enzymatic breakdown of urea is quantified using the Berthelot (or indophenol) method. In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) compound. The absorbance of this compound is measured spectrophotometrically at approximately 625-670 nm, which is directly proportional to the ammonia concentration.

Procedure:

-

Reagent Preparation: Prepare urease enzyme solution, urea substrate solution, appropriate buffers, and a stock solution of ethylurea.

-

Assay Setup: In a 96-well plate, add the test compound (ethylurea) at various concentrations. Include wells for a solvent control (without inhibitor) and a blank (without enzyme).

-

Enzyme Addition: Add the urease enzyme solution to all wells except the blank.

-

Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the urea substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Color Development: Add the phenol (B47542) and hypochlorite (B82951) reagents (Berthelot reagents) to stop the reaction and initiate color development.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each ethylurea concentration and determine the IC50 and Ki values through kinetic analysis (e.g., Lineweaver-Burk plots).

Workflow for determining urease inhibition.

Hydrotropic Mechanism of Action

Ethylurea functions as a hydrotrope, a compound that enhances the aqueous solubility of poorly soluble substances. This property is crucial in pharmaceutical formulations to improve the bioavailability of hydrophobic drugs.

Mechanism of Action

Molecular dynamics simulations have elucidated that the hydrotropic action of ethylurea is not based on the formation of micelles like surfactants. Instead, it involves a nonstoichiometric molecular aggregation of ethylurea and the hydrophobic solute in an aqueous solution. This aggregation is driven by the partial restoration of the normal hydrogen-bonding network of water, which is disrupted by the presence of the solutes. By clustering together, the ethylurea and solute molecules minimize their disruptive effect on the water structure, leading to a thermodynamically more favorable state and thus, increased solubility of the hydrophobic compound.

Experimental Protocol: Molecular Dynamics (MD) Simulation

The hydrotropic mechanism of ethylurea can be investigated using MD simulations.

Principle: MD simulations model the interactions between atoms and molecules over time, providing insights into the structural, dynamic, and energetic changes of a system at the atomic level.

Procedure:

-

System Setup: Construct a simulation box containing the poorly soluble compound (e.g., nifedipine), ethylurea, and a sufficient number of water molecules to represent an aqueous environment.

-

Force Field Selection: Choose a suitable force field (e.g., COMPASS) to describe the potential energy of the system as a function of the atomic coordinates.

-

Equilibration: Perform an initial energy minimization followed by a period of simulation under controlled temperature and pressure (NPT ensemble) to allow the system to reach a stable, equilibrated state.

-

Production Run: Once equilibrated, run the simulation for a longer duration to collect data on the trajectories of the molecules.

-

Analysis: Analyze the simulation trajectory to study:

-

Molecular Aggregation: Visualize the clustering of ethylurea and the solute molecules.

-

Hydrogen Bonding: Analyze the changes in the hydrogen bond network of water.

-

Energetics: Calculate the interaction energies between the different components of the system to understand the driving forces of solubilization.

-

Ethylurea-mediated hydrotropic solubilization.

Plant Growth Regulation

Ethylurea is known to act as a plant growth regulator, a substance that, in low concentrations, can modify plant growth and development. Specifically, it is reported to inhibit the biosynthesis of gibberellins (B7789140).

Mechanism of Action

Gibberellins are plant hormones that regulate key developmental processes such as stem elongation, seed germination, and flowering. Many commercial plant growth regulators function by inhibiting specific enzymatic steps in the gibberellin biosynthesis pathway. While the precise molecular target of ethylurea within this pathway is not well-documented in publicly available literature, it is hypothesized to act similarly to other known inhibitors by blocking the activity of one of the key enzymes, such as ent-kaurene (B36324) synthase or gibberellin oxidases. This inhibition leads to a reduction in the endogenous levels of active gibberellins, resulting in a more compact plant phenotype with reduced stem elongation.

Gibberellin Biosynthesis Pathway and Putative Inhibition by Ethylurea

The biosynthesis of gibberellins is a complex pathway involving multiple enzymes located in different cellular compartments. A simplified overview of the pathway is presented below, with a hypothetical point of inhibition by ethylurea.

Putative inhibition of gibberellin biosynthesis by ethylurea.

Conclusion

Ethylurea demonstrates a versatile range of biological activities through distinct mechanisms of action. As a competitive inhibitor of urease, it presents opportunities for applications in agriculture and medicine. Its function as a hydrotrope, mediated by molecular aggregation, is of significant interest for pharmaceutical formulation development. While its role as a plant growth regulator is established, further research is required to elucidate the specific molecular target within the gibberellin biosynthesis pathway. This technical guide provides a foundational understanding of the multifaceted nature of ethylurea's interactions in biological systems, serving as a valuable resource for the scientific and drug development communities.

References

An In-depth Technical Guide to the Thermal Decomposition of Ethylurea and its Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylurea, a simple alkyl derivative of urea (B33335), is utilized in various chemical syntheses and has relevance in pharmaceutical and materials science. Understanding its thermal stability and decomposition pathways is crucial for defining its processing limits, predicting potential degradation products, and ensuring safety and stability in its applications. This technical guide provides a comprehensive overview of the thermal decomposition of ethylurea. In the absence of extensive experimental data in the public domain, this guide focuses on the theoretically predicted decomposition mechanism, outlines detailed experimental protocols for its characterization, and presents the anticipated byproducts. The primary decomposition pathway is expected to yield ethyl isocyanate and ethylamine (B1201723) through a pericyclic reaction mechanism. This document serves as a foundational resource for researchers investigating the thermal properties of ethylurea and other N-alkylureas.

Introduction

Urea and its derivatives are a cornerstone of modern chemistry, with wide-ranging applications from agriculture to polymer production and pharmaceuticals. N-substituted ureas, such as ethylurea, possess unique chemical properties conferred by the alkyl group, which influences their reactivity, solubility, and thermal stability. The thermal decomposition of these compounds is a critical area of study, as it dictates their behavior in high-temperature applications and can lead to the formation of reactive and potentially hazardous byproducts. While the thermal decomposition of urea itself is well-documented, yielding products like ammonia, isocyanic acid, biuret, and cyanuric acid, the specific thermal behavior of N-alkylureas is less extensively reported. This guide aims to bridge this gap by providing a detailed theoretical and practical framework for understanding the thermal decomposition of ethylurea.

Theoretical Thermal Decomposition Pathway

Theoretical studies on the thermal decomposition of alkyl- and phenylureas suggest a primary unimolecular decomposition pathway. It is proposed that these compounds undergo a four-center pericyclic reaction, which results in the formation of a substituted isocyanate and an amine. This initial bond fission is considered more favorable than other potential decomposition reactions.

For ethylurea, this mechanism predicts the cleavage of the C-N bond and the transfer of a hydrogen atom from the ethyl-substituted nitrogen to the other nitrogen atom, yielding ethyl isocyanate and ethylamine as the primary decomposition products.

Primary Decomposition Reaction:

CH₃CH₂NHCONH₂ (Ethylurea) → CH₃CH₂NCO (Ethyl Isocyanate) + NH₃ (Ammonia)

Correction: Based on the general mechanism for substituted ureas, the decomposition should yield ethyl isocyanate and ethylamine. However, the most plausible unimolecular decomposition involves the transfer of a proton from the unsubstituted amine to the ethyl-substituted nitrogen, leading to the formation of ethylamine and isocyanic acid. A second possibility is the formation of ethyl isocyanate and ammonia. Without specific experimental evidence, both pathways are theoretically possible, though the formation of an isocyanate and an amine is generally favored for substituted ureas.

Further reactions of these highly reactive primary byproducts can occur, especially at elevated temperatures or in the presence of other reactive species. For instance, ethyl isocyanate can trimerize to form triethyl isocyanurate or react with any remaining ethylurea or the ethylamine product to form more complex substituted ureas.

The Dawn of a New Era in Drug Discovery: Unveiling Novel Ethylurea Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The urea (B33335) scaffold has long been a cornerstone in medicinal chemistry, prized for its versatile biological activities. Among its myriad derivatives, ethylurea and its analogs are emerging as a particularly promising class of compounds, demonstrating significant potential in the ongoing quest for novel therapeutic agents. This technical guide provides an in-depth exploration of recently discovered ethylurea derivatives, with a primary focus on their synthesis, characterization, and remarkable anti-cancer properties. We present a comprehensive overview of their biological evaluation, including detailed experimental protocols and a quantitative analysis of their efficacy against various cancer cell lines. Furthermore, we delve into the molecular mechanisms underpinning their activity, visualizing key signaling pathways to illuminate their mode of action.

Quantitative Analysis of Biological Activity

The anti-proliferative and cytotoxic effects of novel ethylurea and ethylenediurea (B156026) (EDU) derivatives have been rigorously evaluated against a panel of human cancer cell lines. The data, summarized below, highlights the potential of these compounds as selective and potent anti-cancer agents.

Table 1: Anti-Proliferative Activity of Novel Ethylenediurea (EDU) Derivatives

| Compound | Target Cell Line | Concentration (µM) | % Cell Viability | % Proliferation Inhibition | Citation |

| EDU Derivative 1 | MDA-MB-231 (Breast Cancer) | 100 | ~80% | ~20% | [1] |

| EDU Derivative 2 | A-375 (Melanoma) | 100 | ~80% | ~20% | [1] |

| EDU Derivative 3 | U-87 MG (Glioblastoma) | 100 | Not specified | 70-90% | [1] |

Table 2: IC50 Values of Diaryl Urea Derivatives Against Cancer Cell Lines

| Compound | HT-29 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Citation |

| Compound 6a | 15.28 | 2.566 | |

| Compound 6b | Not specified | Not specified | |

| Compound 6d | Not specified | Not specified | |

| Compound 9a | 114.4 | 99.67 | |

| Sorafenib (Control) | 14.01 | 2.913 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Provided below are the protocols for key experiments utilized in the evaluation of the novel ethylurea derivatives discussed herein.

Synthesis of Novel Ethylenediurea (EDU) Derivatives

A general and efficient method for the synthesis of novel EDU derivatives involves the reaction of 2-imidazolidinone with an aminoethyl substituent with various aryl isocyanates.[2] This reaction is typically carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like acetonitrile.[2] The reaction mixture is stirred at room temperature, and the resulting product can be purified by crystallization or column chromatography.

General Procedure:

-

To a solution of 1-(2-aminoethyl)-2-imidazolidinone in anhydrous acetonitrile, add triethylamine.

-

Slowly add the desired aryl isocyanate to the reaction mixture.

-

Stir the mixture at room temperature for the specified time (typically several hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent or by silica (B1680970) gel column chromatography to yield the desired N-substituted ethylenediurea derivative.

Cell Viability and Proliferation Assays

1. Resazurin (B115843) Assay:

The resazurin assay is a colorimetric method used to quantify viable cells.[3] The blue dye resazurin is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[4]

-

Treat the cells with varying concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).[5]

-

Prepare a stock solution of resazurin in sterile PBS.[5]

-

Add the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.[3]

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[3][5]

-

Calculate the percentage of cell viability relative to untreated control cells.

2. Lactate (B86563) Dehydrogenase (LDH) Assay:

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[6]

Protocol:

-

Seed cells in a 96-well plate and treat with test compounds as described for the resazurin assay.

-

After the incubation period, collect the cell culture supernatant.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and an assay buffer.[6]

-

Add the reaction mixture to the supernatant in a new 96-well plate.[7]

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[7]

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Determine the amount of LDH released, which is proportional to the number of lysed cells.

Signaling Pathways and Mechanisms of Action

Molecular docking studies and biological assays have implicated the A2A adenosine (B11128) receptor (A2AR) and Cyclin-Dependent Kinase 2 (CDK2) as potential targets for the anti-cancer activity of some novel ethylurea derivatives.[1]